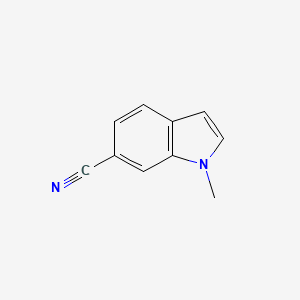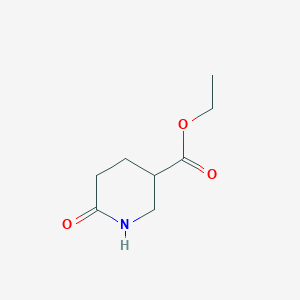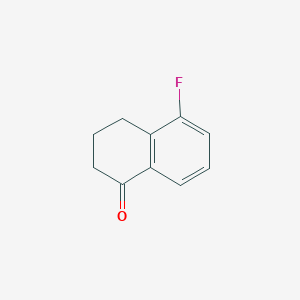
5-Fluoro-1-tetralone
Descripción general
Descripción
5-Fluoro-1-tetralone is a fluorinated organic compound that is part of the tetralone family, which are ketones derived from naphthalene. The presence of a fluorine atom in the tetralone structure can significantly alter the chemical and physical properties of the molecule, making it an interesting subject for research in organic synthesis and material science.
Synthesis Analysis
The synthesis of fluorinated tetralone derivatives has been explored through various methods. One approach involves the use of fluorotetraphenylbismuth as a reagent for the alpha-phenylation of carbonyl compounds, which has been shown to produce 2-phenyl-1-tetralone almost quantitatively . Another method described the synthesis of 5,6-methylenedioxy-1-tetralone using a Grignard reaction followed by selective reduction and Friedel-Crafts cyclization . Additionally, the synthesis of 5,8-dimethyl-2-tetralone from 5,8-dimethyl-1-tetralone through epoxidation and acid hydrolysis has been reported .
Molecular Structure Analysis
The molecular structure of fluorinated tetralone derivatives can exhibit unique features due to the presence of fluorine. For instance, fluorotetraphenylbismuth has been characterized by X-ray crystallography, revealing a distorted trigonal bipyramidal geometry around the bismuth center . Crystallographic results supported by spectroscopic data have shown that trifluoroacetylated ketones prefer a chelated cis-enol form, while fluorinated
Aplicaciones Científicas De Investigación
1. Drug Release Monitoring and Cervical Cancer Therapy
- Summary of Application: 5-Fluoro-1-tetralone is used in the development of a series of novel intramolecular charge transfer (ICT) based 2-benzylidene-1-tetralones that contain nitrogen mustard for drug release monitoring and cervical cancer therapy .
- Methods of Application: These compounds were developed and their emission wavelength and Stokes shift were measured. Their anticancer activity against cervical cancer cells was tested .
- Results: These compounds exerted excellent anticancer activity against cervical cancer cells. One of them inhibited HeLa cell cycle in G2/M phase and induced cell apoptosis, as well as activating pro-apoptotic proteins .
2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters
- Summary of Application: 5-Fluoro-1-tetralone is used in the asymmetric preparation of α-quaternary fluorinated β-keto esters .
- Methods of Application: A range of metal-catalyzed and organocatalyzed methods have been developed for the enantioselective fluorination, trifluoromethylation and trifluoromethylthiolation of 3-oxo esters .
- Results: The scope, the induction of enantioselectivity and mechanistic investigations are presented .
3. Synthesis of Chalcones
- Summary of Application: 5-Fluoro-1-tetralone is used in the synthesis of chalcones .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
4. Synthesis of Fluorinated Indanone, Tetralone and Naphthone Derivatives
- Summary of Application: 5-Fluoro-1-tetralone is used in the synthesis of fluorinated indanone, tetralone and naphthone derivatives .
- Methods of Application: These derivatives have been prepared via Claisen condensations and selective fluorinations .
- Results: The synthesis resulted in a range of new, selectively fluorinated bindones .
5. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters
- Summary of Application: 5-Fluoro-1-tetralone is used in the asymmetric preparation of α-quaternary fluorinated β-keto esters .
- Methods of Application: A range of metal-catalyzed and organocatalyzed methods have been developed for the enantioselective fluorination, trifluoromethylation and trifluoromethylthiolation of 3-oxo esters .
- Results: The scope, the induction of enantioselectivity and mechanistic investigations are presented .
6. Synthesis of Fused, Partially Saturated Cores
- Summary of Application: 5-Fluoro-1-tetralone is used in the synthesis of fused, partially saturated cores .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
7. Synthesis of Antidepressant Molecules
- Summary of Application: 5-Fluoro-1-tetralone is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
8. Preparation of Fluorinated Stereogenic Quaternary Centers
- Summary of Application: 5-Fluoro-1-tetralone is used in the preparation of fluorinated stereogenic quaternary centers on β-keto esters compounds .
- Methods of Application: A range of metal-catalyzed and organocatalyzed methods have been developed for the enantioselective fluorination, trifluoromethylation and trifluoromethylthiolation of 3-oxo esters .
- Results: The scope, the induction of enantioselectivity and mechanistic investigations are presented .
9. Electrophilic Fluorination
Safety And Hazards
Propiedades
IUPAC Name |
5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVLPJZOYNSRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573267 | |
| Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-tetralone | |
CAS RN |
93742-85-9 | |
| Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


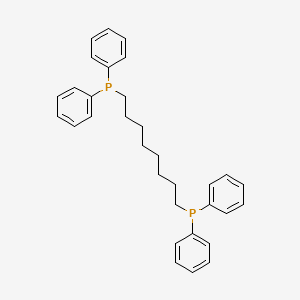
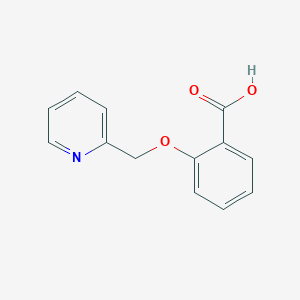
![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)
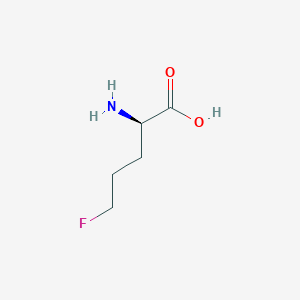

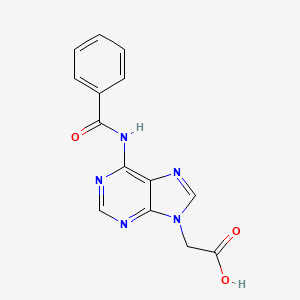


![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)
